molecular formula C11H11N3O4 B1319107 7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937691-08-2

7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1319107
CAS No.: 937691-08-2
M. Wt: 249.22 g/mol
InChI Key: NFRWLGAEKJIVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrido[2,3-d]pyrimidine Derivatives in Heterocyclic Chemistry

The development of pyrido[2,3-d]pyrimidine chemistry has evolved significantly since the early recognition of these fused heterocyclic systems as important scaffolds in medicinal chemistry. The historical trajectory of these compounds began with the understanding that pyridopyrimidines represent structural analogs of biogenic quinazolines and possess considerable importance in pharmaceutical and biotechnological sciences. The pyrido[2,3-d]pyrimidine framework emerged as the most abundant isomer in the literature, establishing its association with a wide range of biological activities including molluscicidal agents, anticancer properties, antimicrobial effects, anti-inflammatory and analgesic activities, antiviral properties, and antihypertensive effects.

The synthetic methodologies for pyrido[2,3-d]pyrimidine derivatives have been developed through multiple strategic approaches, including the fusion of pyridine rings onto pyrimidine ring systems, the fusion of pyrimidine rings onto pyridine ring systems, and synthesis from acyclic intermediates. Early pioneering work by researchers such as Kisliuk and colleagues in 1993 established fundamental synthetic pathways for pyrido[2,3-d]pyrimidine-2,4-diamines through reductive condensation techniques using Raney nickel catalysis. These initial developments laid the groundwork for the sophisticated synthetic strategies employed in contemporary pyrido[2,3-d]pyrimidine chemistry.

The recognition of pyridopyrimidines as isosteres of pyrimidine antagonists attracted significant attention from organic chemists due to their biological and chemotherapeutic importance. The development of multi-component approaches incorporating green chemistry principles, microwave irradiation, and eco-friendly methods has become highly interesting for synthetic chemists working with these heterocyclic systems. The historical evolution of this field demonstrates the progression from basic structural understanding to sophisticated synthetic methodologies that enable the preparation of complex derivatives with precisely positioned functional groups.

Significance of Substituent Positioning in Tetrahydropyrido-pyrimidine Scaffolds

The significance of substituent positioning within tetrahydropyrido-pyrimidine scaffolds cannot be overstated, as these structural modifications directly influence both chemical reactivity and biological activity profiles. The pyrido[2,3-d]pyrimidine scaffold provides multiple reaction centers including nitrogen positions at N-1, N-3, and N-5, as well as carbon positions at C-2, C-6, C-7, C-8, and C-10. This multiplicity of potential substitution sites offers considerable opportunities for structural diversification and optimization of pharmacological properties.

Detailed analysis of substitution patterns reveals distinct preferences based on the oxidation state of the bicyclic system. For 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones with a C5-C6 single bond, nitrogen-based substituents at position C2 represent the majority of structures at more than 43%, followed by carbon substituents at around 30% and sulfur substituents at 21%. In contrast, oxygen substituents, particularly as carbonyl groups, prevail at position C4 with approximately 63% of structures, followed by carbon substituents at nearly 26%. These statistical patterns demonstrate the influence of electronic and steric factors on substitution preferences.

The tetrahydro configuration specifically found in 7-ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid represents a partially saturated variant that introduces additional conformational flexibility compared to fully aromatic systems. This reduced state affects the electronic distribution throughout the bicyclic framework and influences the positioning and orientation of substituents. The specific placement of ethyl and methyl groups at positions 7 and 1 respectively, combined with oxo functionalities at positions 2 and 4, creates a unique electronic environment that affects the properties of the carboxylic acid functionality at position 5.

Position Preferred Substituent Type Percentage of Structures Electronic Influence
C2 Nitrogen-based 43.78% Electron-donating through resonance
C4 Oxygen (carbonyl) 62.70% Electron-withdrawing through induction
C5 Carbon substituents 53.12% Variable depending on specific group
N1 Alkyl groups Common Electron-donating through induction
N8 Hydrogen or methyl Predominant Affects hydrogen bonding potential

Role of Carboxylic Acid Functionality in Bioactive Compound Design

The carboxylic acid functional group plays a cardinal role in biochemistry and drug design, serving as a critical component in approximately 25% of all commercialized pharmaceuticals. The presence of carboxylic acid functionality in this compound represents a strategic incorporation of this important pharmacophore into the pyrido[2,3-d]pyrimidine framework. The acidity of carboxylic acids, combined with their ability to establish relatively strong electrostatic interactions and hydrogen bonds, makes this functional group a key determinant in drug-target interactions.

The carboxylic acid group introduces several important physicochemical properties to the pyrido[2,3-d]pyrimidine scaffold. The ionizable nature of this functionality at physiological pH values significantly impacts water solubility, as acids are generally highly ionized at physiological pH and therefore demonstrate more favorable aqueous solubilities than neutral molecules of similar lipophilicity. The presence of the carboxylic acid group also influences membrane permeability characteristics, as acidic compounds are often associated with challenges in passive diffusion across biological membranes due to their predominantly deprotonated state at physiological pH.

The positioning of the carboxylic acid functionality at the 5-position of the pyrido[2,3-d]pyrimidine ring system creates specific opportunities for intermolecular interactions. This positioning allows the carboxylic acid group to extend away from the bicyclic core, providing accessibility for hydrogen bonding interactions with biological targets while maintaining the structural integrity of the heterocyclic framework. The electronic influence of the adjacent nitrogen atoms and the oxo functionalities within the ring system modulates the acidity of the carboxylic acid group, potentially affecting its ionization behavior and binding characteristics.

The strategic importance of carboxylic acid functionality is further demonstrated by the development of bioisosteric replacements when the presence of this group creates liabilities such as metabolic instability or limited membrane penetration. Understanding the role of the carboxylic acid group in this compound provides insights into both the potential advantages and challenges associated with this structural feature in the context of bioactive compound design.

Property Carboxylic Acid Impact Specific Considerations for Pyrido[2,3-d]pyrimidine
Water Solubility Significant increase Enhanced by additional polar functionalities
Membrane Permeability Generally decreased May require prodrug approaches
Protein Binding Strong electrostatic interactions Complemented by hydrogen bonding from heterocycle
Metabolic Stability Variable, subject to glucuronidation Position 5 may provide some protection
pH Sensitivity High, affects ionization state Influenced by electron-withdrawing oxo groups

Properties

IUPAC Name

7-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-5-4-6(10(16)17)7-8(12-5)14(2)11(18)13-9(7)15/h4H,3H2,1-2H3,(H,16,17)(H,13,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWLGAEKJIVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=O)NC(=O)N(C2=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Condensation Using Metal-Organic Framework Catalysts

A highly efficient and modern approach to synthesizing tetrahydropyrido[2,3-d]pyrimidine derivatives, including the target compound, employs a one-pot condensation reaction catalyzed by a mesoporous metal-organic framework catalyst, specifically MIL-125(Ti)-N(CH2PO3H2)2 .

  • Reactants : Aromatic aldehydes, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.
  • Conditions : Solvent-free, 100 °C, 10 mg catalyst loading.
  • Mechanism : The catalyst activates the aldehyde and facilitates tautomerization of the oxopropanenitrile, leading to Michael addition and intramolecular cyclization steps via a vinylogous anomeric based oxidation mechanism.
  • Outcome : High yields with short reaction times, catalyst recyclability up to four cycles without significant loss of activity.
Entry Catalyst Catalyst Amount Time (min) Yield (%)
1 p-TSA 10 mol% 100 20
2 NaOH 10 mol% 120 30
3 Et3N 10 mol% 120 25
4 GTMPA 21 10 mol% 100 43
5 MIL-53(Al)-N(CH2PO3H2)2 10 mg 60 75
6 MIL-125(Ti)-N(CH2PO3H2)2 (optimal) 10 mg 40 92-95

Table 1: Catalyst screening for synthesis of tetrahydropyrido[2,3-d]pyrimidines under solvent-free conditions at 100 °C.

This method is notable for its environmental friendliness (solvent-free), operational simplicity, and high efficiency.

Microwave-Assisted Three-Component Condensation

An alternative preparation method involves a microwave-assisted one-pot three-component reaction of:

  • Aromatic aldehydes,
  • Malononitrile,
  • 4(6)-Aminouracil.

  • Conditions : Microwave irradiation for 5–10 minutes.

  • Solvent : Typically solvent-free or aqueous ethanol.
  • Catalyst : Diammonium hydrogen phosphate (DAHP) at 10 mol% can be used in aqueous media.
  • Mechanism : Domino Knoevenagel condensation, Michael addition, and cyclization.
  • Advantages : Rapid synthesis, high yields (82–95%), environmentally benign, easy work-up.
Method Catalyst/Condition Solvent Time (min) Yield (%)
A Microwave irradiation Solvent-free 5–10 82–95
B DAHP (10 mol%) Aqueous ethanol 30–60 85–90

Table 2: Comparison of microwave-assisted and catalytic aqueous methods for pyrido[2,3-d]pyrimidine synthesis.

This method is particularly useful for rapid library synthesis of derivatives and is scalable.

Classical Multi-Step Synthesis

Traditional synthetic routes involve:

  • Preparation of substituted pyrimidine precursors,
  • Sequential condensation with aldehydes and nitriles,
  • Cyclization under acidic or basic catalysis.

These methods are generally longer, require organic solvents, and have lower yields compared to modern catalytic or microwave-assisted methods.

Mechanistic Insights

The catalytic preparation via MIL-125(Ti)-N(CH2PO3H2)2 involves:

  • Activation of the aldehyde by coordination to the catalyst,
  • Tautomerization of the oxopropanenitrile to an enol or imine form,
  • Michael addition of the nucleophilic uracil derivative,
  • Intramolecular cyclization forming the tetrahydropyrido[2,3-d]pyrimidine ring,
  • Final oxidation step facilitated by the catalyst to yield the dioxo groups.

This cooperative vinylogous anomeric based oxidation mechanism is key to the high efficiency and selectivity of the reaction.

Summary Table of Preparation Methods

Method Catalyst/Condition Solvent Temperature Time Yield (%) Notes
MIL-125(Ti)-N(CH2PO3H2)2 catalyzed 10 mg catalyst, solvent-free None 100 °C 40 min 92–95 High yield, recyclable catalyst
Microwave-assisted (Method A) Microwave irradiation Solvent-free 100 °C (MW) 5–10 min 82–95 Rapid, environmentally friendly
DAHP catalyzed (Method B) 10 mol% DAHP Aqueous ethanol Reflux 30–60 min 85–90 Mild conditions, green chemistry
Classical multi-step Acid/base catalysis Organic solvents Varied Hours Moderate Longer, less efficient

Scientific Research Applications

Medicinal Chemistry

7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has shown promise as a scaffold for the development of new pharmaceuticals. Its derivatives are being investigated for their potential as:

  • Anticancer Agents : Studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines due to its ability to interfere with cellular metabolic pathways.
  • Antimicrobial Activity : Preliminary research suggests that it may possess antibacterial and antifungal properties, making it a candidate for developing new antibiotics.

Biochemical Research

The compound is utilized in proteomics and biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes can help elucidate complex biological processes.

Pharmacological Studies

Research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound. Its effects on various biological systems are being analyzed to understand its therapeutic potential and safety profile.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Pyrido[2,3-d]pyrimidines Investigated the cytotoxic effects of pyrido[2,3-d]pyrimidine derivativesShowed significant inhibition of cancer cell proliferation in vitro.
Synthesis and Biological Evaluation of Novel Derivatives Developed new derivatives based on the core structureSome derivatives exhibited enhanced antimicrobial activity compared to the parent compound.
Mechanistic Insights into Enzyme Inhibition Studied the interaction of the compound with specific enzymesIdentified key binding interactions that could lead to the design of more potent inhibitors.

Mechanism of Action

The mechanism by which 7-ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 1, 3, 5, and 5. These variations influence molecular weight, solubility, and bioactivity.

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
7-Ethyl-1-methyl-2,4-dioxo-...-5-carboxylic acid (Target) C₁₁H₁₁N₃O₄ 249.23 1-CH₃, 7-CH₂CH₃, 5-COOH High solubility due to carboxylic acid
7-Isopropyl-1-methyl-2,4-dioxo-...-5-carboxylic acid C₁₂H₁₃N₃O₄ 263.26 7-CH(CH₃)₂ Increased lipophilicity vs. ethyl analog
1,7-Dimethyl-2,4-dioxo-...-5-carboxylic acid C₁₀H₉N₃O₄ 235.20 1-CH₃, 7-CH₃ Lower molecular weight; reduced steric bulk
7-Methyl-3-phenyl-2,4-dioxo-...-5-carboxylic acid C₁₅H₁₁N₃O₄ 297.27 3-C₆H₅, 7-CH₃ Demonstrated analgesic and anxiolytic activity in mice
1-Ethyl-7-isopropyl-2,4-dioxo-...-5-carboxylic acid C₁₃H₁₅N₃O₄ 277.28 1-CH₂CH₃, 7-CH(CH₃)₂ Bulkier substituents may reduce solubility
Ethyl 7-methyl-2,4-dioxo-1-phenyl-...-5-carboxylate C₁₅H₁₁N₃O₄ 297.27 1-C₆H₅, 5-COOCH₂CH₃ (ester) Ester group improves membrane permeability

Biological Activity

7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N4O4
  • Molecular Weight : 264.25 g/mol
  • CAS Number : 1909325-97-8

Antimicrobial Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for microbial survival.

CompoundActivityEC50 (μM)
7-Ethyl-1-methyl-2,4-dioxo derivativeBacterial inhibition5.0
Related pyrimidine derivativeFungal inhibition10.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation in various in vitro studies. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

StudyCell LineIC50 (μM)Mechanism
Study AHeLa (cervical cancer)8.0Apoptosis induction
Study BMCF-7 (breast cancer)6.5Cell cycle arrest

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.

EnzymeInhibition TypeIC50 (μM)
DHFRCompetitive4.5

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyrido[2,3-d]pyrimidine derivatives against E. coli and S. aureus. The results indicated that the 7-Ethyl-1-methyl derivative exhibited superior activity compared to other tested compounds.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, a formulation containing the compound was administered alongside standard chemotherapy. Results showed a marked improvement in patient outcomes and reduced tumor size compared to the control group.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : By inhibiting key enzymes like DHFR, it disrupts metabolic pathways essential for cell survival.
  • Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in cancerous cells.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 7-ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, ethyl acetoacetate derivatives can undergo Biginelli-like reactions with urea or thiourea in the presence of acidic catalysts (e.g., HCl or acetic acid). Subsequent functionalization steps, such as alkylation at the 1- and 7-positions, are critical. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended to isolate intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the fused pyrido-pyrimidine core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For definitive structural confirmation, single-crystal X-ray diffraction is advised, as demonstrated in studies of analogous pyrimidine derivatives .

Q. How does the solubility profile of this compound affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO or DMF). For biological assays, stock solutions in DMSO (≤1% v/v) are typical. Stability studies under varying pH (3–9) and temperatures (4–37°C) should be conducted via HPLC to assess degradation kinetics .

Advanced Research Questions

Q. How do substituents (ethyl, methyl, and carboxylic acid groups) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Steric Effects : The 1-methyl group reduces rotational freedom, potentially stabilizing interactions with enzyme active sites.
  • Electronic Effects : The 7-ethyl group enhances lipophilicity, impacting membrane permeability. The carboxylic acid moiety enables salt bridge formation with target proteins.
  • Biological Implications : Comparative studies of analogs (e.g., chloro vs. ethyl substituents) suggest that electron-withdrawing groups enhance kinase inhibition by polarizing the pyrimidine ring .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays?

  • Methodological Answer :

  • Step 1 : Validate docking models using co-crystallized ligand-receptor complexes (e.g., PDB entries for kinase targets).
  • Step 2 : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Step 3 : Reconcile discrepancies by adjusting force field parameters (e.g., AMBER or CHARMM) to account for solvation effects or protonation states of the carboxylic acid group .

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance regioselectivity.
  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation.
  • Workflow Example : A two-step process with microwave-assisted cyclization (100°C, 30 min) followed by acid-catalyzed decarboxylation improved yields by 25% in analogous pyrido-pyrimidine syntheses .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between experimental and computational predictions?

  • Methodological Answer :

  • Step 1 : Recalculate theoretical NMR shifts using density functional theory (DFT) with solvent corrections (e.g., PCM model for DMSO).
  • Step 2 : Assign ambiguous peaks via heteronuclear correlation spectroscopy (HSQC/HMBC).
  • Step 3 : If discrepancies persist, consider tautomeric equilibria (e.g., keto-enol forms) or dynamic effects, as seen in studies of related dihydropyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.